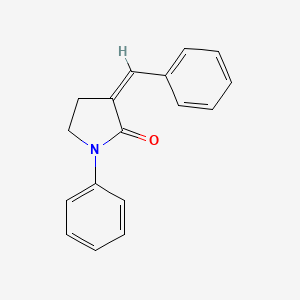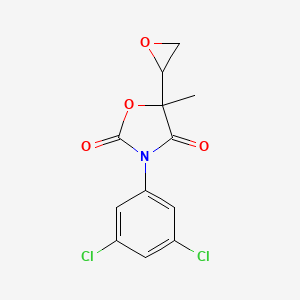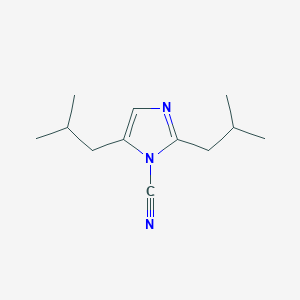
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile is a chemical compound with a unique structure that includes an imidazole ring substituted with two 2-methylpropyl groups and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrile and an imidazole derivative, the reaction can be catalyzed by acids or bases to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
科学的研究の応用
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carbonitrile group may also play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,5-Bis(1,1-dimethylethyl)phenol: Known for its antimicrobial properties.
Thiophene, 2,5-bis(2-methylpropyl): Another compound with similar substituents but a different core structure.
Uniqueness
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83505-80-0 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC名 |
2,5-bis(2-methylpropyl)imidazole-1-carbonitrile |
InChI |
InChI=1S/C12H19N3/c1-9(2)5-11-7-14-12(6-10(3)4)15(11)8-13/h7,9-10H,5-6H2,1-4H3 |
InChIキー |
KIEFQPDKOSJOLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C(N1C#N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


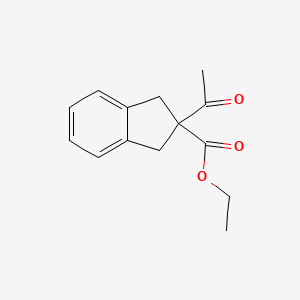
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
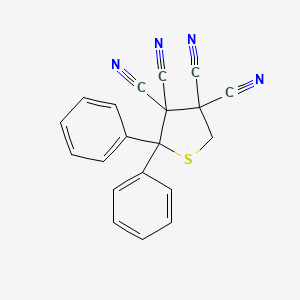

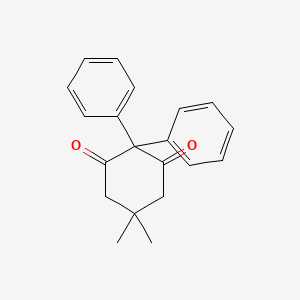
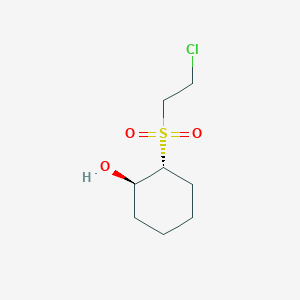
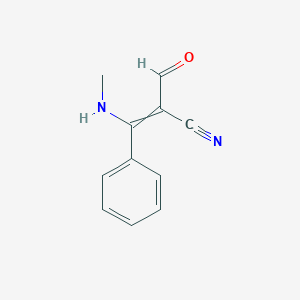
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
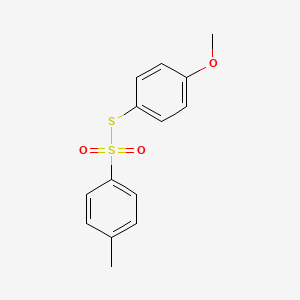
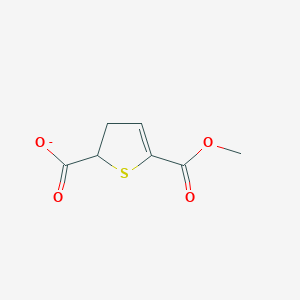
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)

